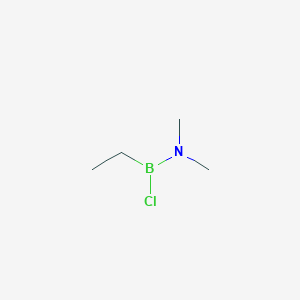

Chloro(dimethylamino)ethylborane

Description

Historical Perspectives on Organoboron Chemistry and Its Evolution

The journey of organoboron chemistry began in 1862 with the pioneering work of Edward Frankland, but the field remained relatively niche for nearly a century. thieme.de The turning point arrived in 1956 with the discovery of the hydroboration reaction by Herbert C. Brown, a breakthrough that would later earn him the Nobel Prize in Chemistry in 1979. thieme.denumberanalytics.com This reaction provided a remarkably straightforward and versatile pathway to synthesize organoboranes from readily available alkenes. thieme.de

Despite initial skepticism about the utility of these "exotic" reagents, Professor Brown's relentless investigation into their chemical behavior uncovered a vast and fertile ground for new chemical reactions. thieme.de This foundational work transformed organoboranes from chemical curiosities into indispensable tools for synthetic chemists. numberanalytics.comnumberanalytics.com Today, organoboron chemistry is a pillar of modern science, with its principles and reagents driving innovation in pharmaceuticals, materials science, and agrochemicals. thieme.denumberanalytics.comresearchgate.net Iconic reactions like the Suzuki-Miyaura coupling, which forges carbon-carbon bonds using organoboron reagents, have revolutionized the construction of complex molecules and are widely used in industrial processes. thieme.denumberanalytics.com The field continues to expand rapidly, with ongoing research focused on creating more selective catalysts and discovering novel applications for boron-containing compounds. thieme.dersc.org

Structural Classification of Organoboron Halides and Amino-Substituted Boranes

The vast diversity of organoboron compounds necessitates a systematic classification based on the nature of the groups attached to the boron atom. numberanalytics.com Chloro(dimethylamino)ethylborane itself is a hybrid, incorporating features of both organoboron halides and amino-substituted boranes.

Organoboron Halides: These compounds are defined by the presence of one or more boron-halogen bonds and can be categorized as follows:

Boron Trihalides (BX₃): While not strictly organoboranes, these are the parent compounds of this class. They are potent Lewis acids due to the electron-deficient nature of the boron atom. britannica.comvedantu.com

Organoboron Dihalides (RBX₂): These possess a single organic substituent.

Diorganoboron Halides (R₂BX): These contain two organic groups bonded to boron.

In these compounds, the boron center is generally sp² hybridized, resulting in a flat, trigonal planar geometry. vedantu.com

Amino-Substituted Boranes (Aminoboranes): The defining feature of this class is the boron-nitrogen (B-N) bond. researchgate.net Their classification is based on the bonding and structure:

Amine-Borane Adducts (R₃N→BH₃): Formed through the coordination of a nitrogen lone pair to a Lewis acidic borane (B79455), these feature a dative bond where nitrogen supplies both bonding electrons. researchgate.net

Aminoboranes (R₂B-NR'₂): These have a true covalent bond between boron and nitrogen and are isoelectronic with alkenes. researchgate.net They can exist as monomers or associate to form cyclic dimers or trimers, depending on the steric bulk of the substituents. acs.org

Bis(amino)boranes and Tris(amino)boranes: These compounds have two or three amino groups, respectively, attached to the boron atom. The related compound, Chlorobis(dimethylamino)borane, is a derivative of a bis(amino)borane. nih.gov

Borazines ((RBNR')₃): Known as "inorganic benzene," these are six-membered rings with alternating boron and nitrogen atoms, exhibiting aromatic characteristics. researchgate.net

The following table summarizes the classification of these key organoboron types.

| Class | General Formula/Structure | Bonding Characteristics | Example |

| Organoboron Halides | RnBX3-n | Trigonal planar, Lewis acidic | Dichloro(phenyl)borane |

| Amine-Borane Adducts | R₃N→BH₃ | Dative B-N bond | Trimethylamine-borane |

| Monomeric Aminoboranes | R₂B=NR'₂ | Covalent B-N bond with double bond character | (Dimethylamino)dimethylborane |

| Borazines | (RBNR')₃ | Aromatic, cyclic structure | Borazine (B₃N₃H₆) |

Theoretical Frameworks for Understanding Boron-Halogen and Boron-Nitrogen Bonding

The electronic structure and reactivity of compounds like this compound are governed by fundamental bonding theories, including Lewis acidity and molecular orbital interactions.

Boron-Halogen (B-X) Bonding: The boron atom in boron halides is sp² hybridized, leaving a vacant p-orbital. quora.com This makes them powerful Lewis acids, as they readily accept electrons to satisfy their octet. britannica.comvedantu.com A key feature of B-X bonding is pπ-pπ back-bonding , where a lone pair of electrons from a halogen's p-orbital is donated back into the empty p-orbital of the boron. quora.com This interaction imparts partial double-bond character to the B-X bond, making it shorter and stronger than a typical single bond. vedantu.com The effectiveness of this back-bonding diminishes as the halogen gets larger (F > Cl > Br > I) due to less effective orbital overlap. quora.com

Boron-Nitrogen (B-N) Bonding: The B-N linkage is remarkably versatile and is central to the chemistry of aminoboranes. nih.gov

Dative Bonding: In amine-borane adducts, the bond is a classic donor-accept interaction. researchgate.net

Covalent Bonding and π-Character: In aminoboranes, the B-N bond is covalent. Analogous to B-X bonds, the nitrogen lone pair delocalizes into boron's empty p-orbital. This pπ-pπ interaction gives the B-N bond significant double bond character, a feature confirmed by theoretical calculations. nih.gov This makes the bond stronger and shorter than expected for a single bond.

Multiple Bonding: While true B≡N triple bonds exist in species known as iminoboranes, the B-N bond in most aminoboranes has a bond order between one and two. researchgate.netnih.gov The inherent polarity of the bond, arising from the difference in electronegativity between boron and nitrogen, renders aminoboranes significantly more reactive than their carbon-based alkene counterparts. ox.ac.uk

The table below presents computed and experimental physical properties for this compound and the closely related Chlorobis(dimethylamino)borane.

| Property | This compound | Chlorobis(dimethylamino)borane |

| Molecular Formula | C₄H₁₁BClN | C₄H₁₂BClN₂ |

| Molecular Weight | 119.4 g/mol vulcanchem.com | 134.42 g/mol nih.gov |

| IUPAC Name | This compound | N-[chloro(dimethylamino)boranyl]-N-methylmethanamine nih.gov |

| Boiling Point | Not Available | 128 °C (Experimental) epa.gov |

| Melting Point | Not Available | -27.7 °C (Experimental) epa.gov |

| Density | Not Available | 0.944 g/cm³ (Experimental) epa.gov |

Structure

2D Structure

Properties

CAS No. |

1739-26-0 |

|---|---|

Molecular Formula |

C4H11BClN |

Molecular Weight |

119.4 g/mol |

IUPAC Name |

N-[chloro(ethyl)boranyl]-N-methylmethanamine |

InChI |

InChI=1S/C4H11BClN/c1-4-5(6)7(2)3/h4H2,1-3H3 |

InChI Key |

AUFSVGUTOXBJAW-UHFFFAOYSA-N |

SMILES |

B(CC)(N(C)C)Cl |

Canonical SMILES |

B(CC)(N(C)C)Cl |

Synonyms |

Chloro(dimethylamino)ethylborane |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Chloro Dimethylamino Ethylborane and Analogues

Strategic Approaches to B-C Bond Formation in Boranes

The creation of a stable boron-carbon (B-C) bond is the foundational step in the synthesis of any organoborane. Traditional methods have long relied on the reaction of organometallic reagents, such as Grignard or organolithium compounds, with electrophilic boron species. researchgate.net However, recent advancements have introduced more direct and functional-group-tolerant strategies. researchgate.net

Modern approaches include:

Transition Metal-Catalyzed Borylation: This has become a cornerstone for creating B-C bonds. Catalysts based on iridium, copper, nickel, iron, and other metals can facilitate the borylation of organic halides and the direct borylation of C-H bonds. nih.govacs.org For instance, iridium-catalyzed aromatic borylation can be performed on aryl halides at the least hindered C-H bond. nih.gov

Radical Borylation: An emerging area involves the formation of B-C bonds through radical intermediates. nih.gov These methods are often conducted under mild conditions and can utilize various radical precursors. One such strategy is the deaminative borylation of anilines via their diazonium salts. nih.gov

Hydroboration: The addition of a B-H bond across a carbon-carbon double or triple bond remains a fundamental and highly utilized method for generating alkyl- and vinylboranes. wikipedia.org The choice of borane (B79455) reagent (e.g., 9-BBN, disiamylborane) allows for high regioselectivity. wikipedia.org

Si/B Exchange: A metal-free approach for B-C bond formation is the silicon-boron exchange. This method uses organosilicon compounds and electrophilic boranes, often catalyzed by a silyl (B83357) reagent like Me₃SiNTf₂, to form arylboranes. acs.org

These strategies offer complementary pathways to access organoboranes, with the choice of method depending on the desired structure, available starting materials, and required functional group compatibility.

Halogenation and Amination Reactions at the Boron Center

Once the B-C bond is established, the next critical steps involve introducing the amino and chloro substituents onto the boron atom. This can be achieved through sequential or one-pot procedures involving halogenation and amination.

A direct approach to amination involves the reaction of organoboranes with amination reagents. While common boronic esters can be unreactive towards many amination agents, their conversion to more Lewis-acidic intermediates like dichloroboranes facilitates the reaction. nih.gov An alternative is using more nucleophilic amination reagents, such as lithiated methoxyamine, which can directly aminate pinacol (B44631) boronates. nih.gov Another method involves the reaction of trialkylboranes with chloramine (B81541) or dimethylchloramine, which can proceed through a radical pathway to form aminoboranes. acs.org

Halogenation of the boron center is also a key transformation. The reaction of amine-borane adducts with halogenating agents like N-halosuccinimides (NCS, NBS) or molecular halogens (e.g., iodine) can produce haloborane-amine complexes. acs.org The stoichiometry of the halogenating agent is crucial; for example, using a stoichiometric equivalent of iodine on dimethylamine-borane predominantly yields the monoiodoborane. acs.org

| Reagent System | Transformation | Product Type | Reference |

| Organoborane + Lithiated Methoxyamine | Direct Amination | Alkylamine | nih.gov |

| Trialkylborane + Dimethylchloramine | Radical Amination | Aminoborane (B14716983) | acs.org |

| Amine-borane + Iodine (1 equiv.) | Monohalogenation | Iodoborane-amine | acs.org |

| Amine-borane + N-Chlorosuccinimide (NCS) | Halogenation | Chloroborane-amine | acs.org |

Ligand exchange represents an efficient strategy for modifying the substituents on a boron center. In the context of synthesizing chloro(amino)organoboranes, exchange reactions can be used to introduce the chloro, amino, or organic group. A notable example is the Si/B exchange, where an aryl group from an organosilicon reagent is transferred to a boron halide. acs.org This reaction between an aryltrimethylsilane (RSiMe₃) and a boron trihalide (BX₃) or an organodihaloborane (RBX₂) effectively forms arylhaloboranes. acs.org

This principle can be extended to create the target structures. For instance, a precursor like dichloro(dimethylamino)borane could potentially undergo a ligand exchange reaction with an organometallic reagent (e.g., ethylmagnesium bromide or ethyllithium) where one chloride is selectively replaced by an ethyl group to yield Chloro(dimethylamino)ethylborane. The success of such an approach depends on controlling the stoichiometry and reactivity to prevent double substitution.

The formation of the boron-nitrogen (B-N) bond via aminolysis is a direct and common method. This reaction involves the cleavage of a boron-halogen or other labile bond by an amine. The reaction of boron trichloride (B1173362) with aniline, for example, is a classic illustration of B-N bond formation, though it can lead to multiple products depending on the reaction conditions. acs.org

More controlled aminolysis reactions are used to synthesize aminoboranes. The reaction of alkyldiboranes or trialkylamine-borane adducts with amines can lead to the formation of B-N compounds. acs.org For the synthesis of this compound, a potential pathway involves the aminolysis of an ethyl-dichloroborane intermediate with dimethylamine (B145610). The reaction proceeds by nucleophilic attack of the amine on the Lewis-acidic boron center, followed by the elimination of hydrogen chloride.

Table 1: Examples of Aminolysis for B-N Bond Formation

| Boron Reagent | Amine | Product Type | Reference |

| Boron Chloride | Aniline | Organoboron-nitrogen compounds | acs.org |

| Alkyldiboranes | Various Amines | Boron-nitrogen compounds | acs.org |

| Triethylaminoborane | Various Amines | Boron-nitrogen compounds | acs.org |

Synthesis of this compound Precursors and Intermediates

The synthesis of the target compound relies on the availability of key precursors and intermediates. These can be broadly categorized based on the bond being formed in the final step.

Ethylating Agents and Chloro(dimethylamino)borane Precursors: One strategy involves reacting a chloro(dimethylamino)borane species with an ethylating agent. The primary precursor here would be dichloro(dimethylamino)borane ((CH₃)₂NBCl₂), which can be synthesized from the reaction of boron trichloride with hexamethyldisilazane (B44280) or dimethylamine. The ethyl group can be introduced using reagents like tetraethyllead (B6334599) or ethyllithium.

Aminating/Chlorinating Agents and Ethylborane Precursors: An alternative approach starts with an ethylborane derivative. A key intermediate would be ethyldichloroborane (B154847) (EtBCl₂). This can then be reacted sequentially with dimethylamine (amination) and a chlorinating agent, or through a one-pot protocol.

Amino-alcohol Precursors: The dimethylaminoethyl fragment can be sourced from commercially available precursors like β-dimethylaminoethanol. orgsyn.org This alcohol can be converted to the corresponding chloride, β-dimethylaminoethyl chloride hydrochloride, by reacting it with thionyl chloride. orgsyn.orggoogle.com This chlorinated amine could then potentially be reacted with a suitable boron source.

Table 2: Key Precursors and Their Synthesis

| Precursor/Intermediate | Synthetic Route | Reference |

| β-dimethylaminoethyl chloride hydrochloride | β-dimethylaminoethanol + Thionyl chloride | orgsyn.orggoogle.com |

| Dichloro(dimethylamino)borane | Boron trichloride + Hexamethyldisilazane | - |

| Ethyldichloroborane | Various methods, including from tetraethyllead and BCl₃ | - |

Comparative Synthesis of Structurally Related Chloro(amino)organoboranes

The synthesis of chloro(amino)organoboranes can be achieved through several distinct routes, each with its own advantages and limitations. A comparative analysis helps in selecting the most appropriate method based on factors like yield, substrate scope, and reaction conditions.

One major pathway is the sequential substitution starting from a boron trihalide (e.g., BCl₃). This involves the stepwise addition of an organic group (via an organometallic reagent) and an amino group (via an amine). The order of addition is critical to control selectivity. A second major pathway involves the modification of an existing aminoborane . For example, starting with an amine-borane adduct, one can perform halogenation followed by functionalization. acs.orgnih.gov A third approach is to start with a dihalo(amino)borane and introduce the organic substituent. nih.gov

Comparing these routes, the sequential substitution from BCl₃ offers flexibility but can suffer from over-reaction and the formation of mixtures. The modification of amine-boranes is a milder approach, but the synthesis of the initial adduct is an extra step. The use of dihalo(amino)boranes as precursors is often very effective as the B-N bond is pre-formed and generally stable, allowing for more selective reaction at the B-Cl bonds.

The use of dihalo(amino)boranes, such as dichloro(dimethylamino)borane, as a starting material is a robust strategy for synthesizing asymmetrically substituted boranes like this compound. One of the earliest routes to aminoboranes involved the reduction of aminodihaloboranes with powerful reducing agents like lithium aluminum hydride. nih.gov

For the synthesis of chloro(amino)organoboranes, the dihalo(amino)borane is not reduced but rather reacted with a stoichiometric amount of an organometallic reagent.

General Reaction Scheme: R₂NBX₂ + R'M → R₂NB(X)R' + MX (where X = Cl, Br; M = Li, MgBr)

This method's primary advantage is its selectivity. The pre-existing B-N bond is typically less reactive than the B-Cl bonds, allowing the organometallic reagent to selectively displace just one of the halogen atoms. Careful control of the reaction temperature (often low temperatures like -78 °C) and stoichiometry is essential to prevent the formation of the disubstituted product, (R₂NB(R')₂). This approach provides a direct and high-yielding pathway to the desired chloro(amino)organoborane.

Alkylation Strategies for Boron-Alkyl Bond Formation

The formation of a direct bond between boron and a saturated carbon atom (an alkyl group) is a cornerstone of organoborane chemistry. wikipedia.org For the synthesis of chloro(dialkylamino)alkylboranes, such as this compound, alkylation strategies predominantly rely on the reaction of a suitable boron-containing electrophile with a potent carbon-centered nucleophile. The most common and well-established nucleophiles for this purpose are organometallic compounds, specifically Grignard reagents and organolithium reagents. wikipedia.orgsaylor.org These methods involve the formation of an intermediate borate (B1201080) complex, followed by rearrangement or workup to yield the desired alkylborane.

Reaction with Grignard Reagents

Grignard reagents (R-MgX) are powerful nucleophiles widely used to form carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.commasterorganicchemistry.com In the context of aminoborane synthesis, they react readily with aminoborane precursors. Research has shown that diisopropylaminoborane (B2863991) can serve as an effective boron source for reactions with Grignard reagents. clockss.org The reaction proceeds efficiently at ambient or low temperatures, where the Grignard reagent adds to the aminoborane. clockss.org A key finding is that Grignard reagents typically add only once to diisopropylaminoborane, which allows for the selective synthesis of monoalkylated products. clockss.org This borylation can also be performed under Barbier conditions, where the Grignard reagent is generated in situ from an organic halide and magnesium metal, which then gets trapped by the aminoborane in a one-pot procedure. clockss.org Subsequent acid hydrolysis of the resulting organo(diisopropylamino)borane can produce the corresponding boronic acid. clockss.org

The reaction of various Grignard reagents with diisopropylaminoborane demonstrates the versatility of this method for creating a range of alkyl(diisopropylamino)boranes, the direct precursors to the target chloro(dialkylamino)alkylboranes.

Table 1: Synthesis of Organo(diisopropylamino)boranes using Grignard Reagents Reaction of various Grignard reagents with diisopropylaminoborane in THF. clockss.org

| Entry | Grignard Reagent (R-MgBr) | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | n-BuMgBr | 1 | 0 | 95 |

| 2 | sec-BuMgBr | 1 | 0 | 94 |

| 3 | t-BuMgBr | 1 | 0 | 90 |

| 4 | PhMgBr | 1 | 0 | 99 |

| 5 | EtMgBr | 1 | 0 | 96 |

| 6 | VinylMgBr | 1 | -78 to 0 | 88 |

Reaction with Organolithium Reagents

Organolithium reagents (R-Li) are another class of highly reactive organometallic compounds used for alkylation in organoboron synthesis. saylor.org They are generally more reactive than Grignard reagents. The synthesis of boronic esters from the reaction of organolithium reagents with trialkoxyboranes is a well-established procedure. electronicsandbooks.comacs.org The mechanism involves the attack of the organolithium reagent on the electrophilic boron atom of the trialkoxyborane to form a lithium tetraalkoxyborate complex. electronicsandbooks.com The selectivity of this reaction to yield the monoalkylated product is highly dependent on the steric bulk of the alkoxy groups on the boron atom. For instance, reacting methyllithium (B1224462) with triisopropoxyborane gives an essentially quantitative yield of the monomethylated boronate ester, as the bulky isopropoxy groups disfavor further additions. electronicsandbooks.com

This principle is directly applicable to the synthesis of this compound precursors. An organolithium reagent, such as ethyllithium, can react with a suitable chloro(dimethylamino)borane or an alkoxy(dimethylamino)borane. The reaction proceeds through the formation of an anionic "ate" complex, from which the desired alkylated aminoborane is formed. nih.govnih.gov

Table 2: Selectivity in the Reaction of Methyllithium with Trialkoxyboranes Data illustrates the effect of the alkoxy group on the selectivity for monoalkylation. electronicsandbooks.com

| Trialkoxyborane | Product (Methylboronate) Yield (%) |

|---|---|

| Trimethoxyborane | 43 |

| Triethoxyborane | 65 |

| Triisopropoxyborane | 98 |

| Tri-sec-butoxyborane | 98 |

Transmetalation and Mechanistic Considerations

The transfer of an alkyl group from a more electropositive metal (like lithium or magnesium) to boron is a type of transmetalation reaction. wikipedia.org This process is fundamental to the alkylation strategies described. The reaction is generally irreversible and driven by the formation of a more stable organoboron compound and a metal salt. wikipedia.org While often discussed in the context of transition metal-catalyzed cross-coupling reactions like the Suzuki coupling, the core principle of transferring an organic ligand from one metallic center to another applies here. wikipedia.orgacs.orgnih.gov The initial step is the formation of the "ate" complex (e.g., Li[R-B(X)3]), which activates the boron center and facilitates the establishment of the new boron-carbon bond. nih.gov

Elucidating Reactivity and Reaction Mechanisms of Chloro Dimethylamino Ethylborane Derivatives

Lewis Acidity of the Boron Center in Chloro(amino)organoboranes

The boron atom in three-coordinate organoboranes possesses a vacant p-orbital, rendering it electron-deficient and a Lewis acid. The Lewis acidity of this boron center is, however, significantly modulated by the electronic effects of its substituents. In chloro(dimethylamino)ethylborane, the boron atom is attached to a chlorine atom, a dimethylamino group, and an ethyl group.

The chlorine atom, being highly electronegative, is expected to withdraw electron density from the boron atom through the sigma bond, thereby increasing its Lewis acidity. In contrast, the nitrogen atom of the dimethylamino group possesses a lone pair of electrons that can be donated to the vacant p-orbital of the boron atom, forming a B-N π-bond. This pπ-pπ interaction reduces the electron deficiency of the boron center, thus decreasing its Lewis acidity. The ethyl group, being an alkyl group, is a weak electron-donating group through an inductive effect.

The Lewis acidic nature of the boron center in chloro(amino)organoboranes allows them to form donor-acceptor complexes with Lewis bases. researchgate.net These complexes, also known as adducts, are formed through the coordination of a lone pair of electrons from the Lewis base to the vacant p-orbital of the boron atom. libretexts.org The formation of such complexes can be investigated using various spectroscopic techniques, such as NMR and IR spectroscopy, as well as by computational methods.

The stability of these donor-acceptor complexes is influenced by both the Lewis acidity of the borane (B79455) and the Lewis basicity of the donor molecule, as well as by steric factors. nih.gov For instance, sterically hindered triaryl-boranes can form multiple diastereomeric adducts with certain Lewis bases. msu.edu While specific studies on this compound are not available, research on related aminoboranes shows the formation of donor-acceptor adducts with various Lewis bases. researchgate.netbyjus.com The study of these complexes is crucial for understanding the reactivity of the borane and for developing quantitative scales of Lewis acidity. nih.govchemrxiv.org

Chloro(amino)organoboranes can be considered "masked" Lewis acids. The intramolecular B-N π-bonding partially satisfies the electron deficiency of the boron center, thereby reducing its apparent Lewis acidity. However, in the presence of a sufficiently strong Lewis base, this intramolecular donation can be disrupted, and the borane can form a stable adduct, revealing its inherent Lewis acidic character.

This "masked" nature is significant in catalysis, where the borane might remain relatively unreactive until it interacts with a substrate that can act as a Lewis base. This interaction can trigger a catalytic cycle. The concept of modulating Lewis acidity through intramolecular donation is a key principle in the design of modern Lewis acid catalysts.

Nucleophilic Substitution Patterns at Boron

The boron-chlorine bond in this compound is polarized, with the boron atom being electrophilic. This makes it susceptible to nucleophilic attack, leading to the displacement of the chloride ion.

The chloride ligand in chloro(amino)organoboranes can be readily displaced by a variety of nucleophiles. This is a common and synthetically useful reaction in organoboron chemistry. For instance, reactions with organolithium or Grignard reagents would lead to the formation of a new boron-carbon bond, providing a pathway to triorganoboranes. Similarly, alkoxides or phenoxides can displace the chloride to form boryl ethers, and amides can react to form other aminoboranes.

The general principle of halogen displacement involves a more reactive halogen displacing a less reactive one from a halide solution. chemrxiv.orgwiley-vch.dethermofisher.com While these principles are generally applied to inorganic halides, the electrophilic nature of the boron in this compound makes the B-Cl bond susceptible to similar nucleophilic attacks.

The regioselectivity of nucleophilic substitution at the boron center of this compound is straightforward, as the attack will occur at the electrophilic boron atom. However, if the nucleophile or the borane itself is chiral, the reaction can potentially proceed with stereoselectivity.

For a chiral borane, the incoming nucleophile may approach from one face preferentially, leading to a predominance of one enantiomer or diastereomer of the product. The stereochemical outcome would be influenced by the steric and electronic properties of the substituents on the boron atom and the nature of the nucleophile. Detailed mechanistic studies, which are currently lacking for this specific compound, would be required to establish the stereochemical course of these substitution reactions.

Rearrangement and Decomposition Pathways of Amino(chloro)organoboranes

Amino(chloro)organoboranes can undergo various rearrangement and decomposition reactions, particularly under thermal or chemical stress.

Rearrangement reactions in organoboron compounds are well-documented and often involve the migration of a substituent from the boron atom to an adjacent atom. nih.govresearchgate.netchemrxiv.org For this compound, potential rearrangements could be initiated by the departure of the chloride ion to form a transient borenium cation. This highly reactive intermediate could then undergo a 1,2-hydride or 1,2-alkyl shift, leading to a more stable cationic species, which would then be trapped by a nucleophile.

Decomposition pathways for amino(chloro)organoboranes might involve the elimination of small molecules. For instance, at elevated temperatures, elimination of HCl could potentially occur, although this is less common than in other systems. Another possibility is the cleavage of the B-N or B-C bonds, especially in the presence of strong acids or bases, or upon photolysis. The specific products of decomposition would depend on the reaction conditions and the presence of other reagents.

Formation of Boroxins and Iminoboranes

Boroxins are six-membered heterocyclic compounds with alternating boron and oxygen atoms, typically formed from the dehydration of boronic acids. nih.govresearchgate.net The conversion of this compound to a boroxine (B1236090) would first necessitate the hydrolysis of the B-Cl and B-N bonds to form ethylboronic acid, EtB(OH)2. This boronic acid could then undergo intermolecular dehydration to yield the corresponding triethylboroxine. The formation of boroxines from boronic acids is a reversible process and can be driven by the removal of water. researchgate.net While direct conversion from this compound is not a single-step process, its role as a precursor to the necessary boronic acid is plausible.

Iminoboranes , which contain a boron-nitrogen double or triple bond, represent another class of compounds potentially accessible from this compound derivatives. The synthesis of iminoboranes can be achieved through various routes, including the dehydrohalogenation of amine-borane complexes. For example, the activation of amine-boranes with iodine can produce an iodinated amine-borane, which upon treatment with a suitable base, undergoes dehydrohalogenation to form monomeric or dimeric aminoboranes. purdue.edu This suggests a potential pathway where the chloro group in this compound could be substituted, followed by an elimination reaction to generate a B=N bond.

Reactivity with Protic and Hydridic Reagents

The presence of a reactive B-Cl bond and the basic nitrogen atom in this compound governs its reactivity towards protic and hydridic reagents.

Protic Reagents (Water, Alcohols, Amines):

The B-Cl bond is susceptible to cleavage by nucleophilic attack from protic reagents.

Hydrolysis: With water, this compound is expected to hydrolyze to form ethylboronic acid and dimethylammonium chloride.

Alcoholysis: Reaction with alcohols would likely yield the corresponding alkoxyborane, EtB(OR)(NMe2), and dimethylammonium chloride.

Aminolysis: Primary or secondary amines can react with this compound, leading to the substitution of the chlorine atom and the formation of a new B-N bond. For instance, reactions of 1,3-dichloro-1,3-bis(dimethylamino)propenium salts with primary amines have been shown to yield different products depending on the amine's structure, involving intramolecular rearrangements. rsc.orgresearchgate.net Similarly, heating primary amines with haloalkanes can lead to a mixture of secondary and tertiary amines and their salts. lumenlearning.com

Hydridic Reagents:

Hydride-donating reagents, such as lithium aluminum hydride (LiAlH4), are powerful reducing agents for a wide range of functional groups. youtube.comyoutube.comkhanacademy.org The reduction of the B-Cl bond in this compound by a hydride source would be expected to yield the corresponding (dimethylamino)ethylborane, EtBH(NMe2). The general reactivity of LiAlH4 includes the reduction of alkyl halides to alkanes. researchgate.net

| Reagent Type | Example Reagent | Expected Product with this compound |

| Protic | Water (H2O) | Ethylboronic acid, Dimethylammonium chloride |

| Protic | Ethanol (EtOH) | Ethoxy(dimethylamino)ethylborane, Dimethylammonium chloride |

| Protic | Diethylamine (Et2NH) | (Diethylamino)(dimethylamino)ethylborane, Dimethylammonium chloride |

| Hydridic | Lithium Aluminum Hydride (LiAlH4) | (Dimethylamino)ethylborane |

Participation in Frustrated Lewis Pair Chemistry

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and Lewis bases that are unable to form a classical adduct. This "frustration" leads to unique reactivity, including the activation of small molecules like H2. nih.govnih.gov Boranes are commonly employed as the Lewis acidic component in FLPs.

Given the presence of a Lewis acidic boron center, this compound has the potential to act as the Lewis acid component in an FLP system when combined with a bulky Lewis base, such as a sterically encumbered phosphine. The electrophilicity of the boron atom is enhanced by the electron-withdrawing chlorine atom, although this is somewhat tempered by the electron-donating dimethylamino group.

Advanced Spectroscopic Characterization of Chloro Dimethylamino Ethylborane and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of aminoboranes, offering detailed information about the boron center and its organic ligands.

Boron-11 NMR Chemical Shifts and Coupling Constants

Boron-11 (¹¹B) NMR is particularly powerful for probing the environment of the boron atom. nih.gov The ¹¹B nucleus is highly sensitive, and its chemical shifts (δ) span a wide range, making it diagnostic of the boron atom's coordination number and the nature of its substituents. huji.ac.il Generally, tricoordinate boranes resonate at lower fields compared to tetracoordinate boranes, which appear at higher fields. sdsu.edu Furthermore, coupling between boron and directly attached protons (¹J B-H) provides valuable structural information, often appearing as a quartet for a BH₃ group or a doublet for a BH group. sdsu.edu

In tetracoordinate amine-borane adducts, the ¹¹B chemical shifts are typically observed in the upfield region. For instance, diethylamine-borane shows a ¹¹B signal at -17.23 ppm, which is a quartet due to coupling with the three borane (B79455) protons (J = 96.1 Hz). rsc.org The specific chemical shift and coupling constant can be influenced by the steric and electronic properties of the amine substituent.

| Compound Analogue | ¹¹B Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| 3-(dimethylamino)propanenitrile-borane | -10.96 | q, J = 98.6 Hz | rsc.org |

| Diethylamine-borane | -17.23 | q, J = 96.1 Hz | rsc.org |

| Benzylamine-borane | -18.83 | q, J = 96.1 Hz | rsc.org |

| Propargylamine-borane | -18.69 | br q | rsc.org |

This table presents ¹¹B NMR data for representative amine-borane adducts, illustrating typical chemical shifts and coupling patterns.

Carbon-13 and Proton NMR for Ligand Characterization

¹³C and ¹H NMR spectroscopy are essential for characterizing the organic moieties attached to the boron-nitrogen core. doi.orgdocbrown.info The chemical shifts of the carbon and proton nuclei are influenced by their proximity to the electron-withdrawing or donating groups within the molecule.

In the ¹H NMR spectrum of a compound like chloro(dimethylamino)ethylborane, one would expect to observe distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and a singlet for the two equivalent methyl groups of the dimethylamino ligand. docbrown.info For example, in diethylamine-borane, the methylene (B1212753) protons of the ethyl groups appear as a multiplet at δ 2.98-2.72 ppm, while the methyl protons are a triplet at δ 1.27 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. libretexts.org For this compound, separate resonances would be expected for the ethyl carbons and the dimethylamino carbons. The carbon atom directly bonded to the boron (B-CH₂CH₃) and the carbons of the dimethylamino group would show shifts influenced by the B-C and N-C bonds, respectively. In analogues like 3-(dimethylamino)propanenitrile-borane, the carbon signals are well-resolved, allowing for unambiguous assignment. rsc.org

| Compound Analogue | Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

| Diethylamine-borane | ¹H | 2.98-2.72 (m) | N-CH₂ | rsc.org |

| ¹H | 1.27 (td) | CH₃ | rsc.org | |

| ¹H | 2.10-0.90 (br q) | BH₃ | rsc.org | |

| ¹³C | 49.0 | N-CH₂ | rsc.org | |

| ¹³C | 11.9 | CH₃ | rsc.org | |

| 3-(dimethylamino)propanenitrile-borane | ¹³C | 117.4, 59.5, 52.5, 14.2 | -CN, N-CH₂, N-CH₂, -CH₃ | rsc.org |

This table provides assigned ¹H and ¹³C NMR chemical shifts for the organic ligands in representative amine-borane analogues.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. youtube.com For aminoboranes, key vibrational modes include B-N, B-H, and B-Cl stretches, as well as vibrations associated with the organic ligands. acs.orgresearchgate.net

The B-N stretching frequency in aminoboranes is sensitive to the substituents on both boron and nitrogen and typically appears in the range of 650-880 cm⁻¹. acs.orgresearchgate.net For amine-borane adducts like ammonia (B1221849) borane, the B-H stretching vibrations are prominent in the 2050-2550 cm⁻¹ region, while N-H stretching modes are found between 3100-3450 cm⁻¹. researchgate.net For this compound, a characteristic B-Cl stretching vibration would also be expected. The position of this band would help confirm the presence of the chlorine atom bonded to boron.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes / Compound Analogue | Reference |

| B-H Stretch | 2050 - 2550 | Characteristic of borane adducts. | researchgate.net |

| B-N Stretch | 650 - 880 | Observed in aminoboranes; sensitive to substitution. | acs.orgresearchgate.net |

| B-Cl Stretch | ~700 - 1000 | Expected range for boranes with a B-Cl bond. | |

| N-H Stretch | 3100 - 3450 | Present in primary/secondary amine adducts. | researchgate.net |

| C-H Stretch | 2850 - 3000 | From ethyl and dimethylamino groups. |

This table summarizes the characteristic vibrational frequencies for key functional groups found in aminoboranes and their analogues.

Mass Spectrometry Techniques for Molecular Formula Validation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and validating its elemental composition. High-resolution mass spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, which can confirm the molecular formula. doi.org

For a compound containing boron and chlorine, such as this compound, the mass spectrum would exhibit a unique and highly diagnostic isotopic pattern. This arises from the natural abundance of two chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio) and two boron isotopes (¹¹B and ¹⁰B in an ~4:1 ratio). The resulting complex isotopic cluster for the molecular ion peak serves as definitive evidence for the presence of both elements in the molecule. HRMS analysis of related amine-boranes has demonstrated the power of this technique in confirming molecular formulas with high precision. rsc.org

| Compound Analogue Formula | Ion | Calculated m/z | Found m/z | Reference |

| C₅H₁₁BN | [M-H]⁺ | 96.0979 | 96.0976 | rsc.org |

| C₃H₇BN | [M-H]⁺ | 68.0666 | 68.0669 | rsc.org |

| C₅H₁₂BN₂ | [M-H]⁺ | 111.1088 | 111.1087 | rsc.org |

This table shows examples of high-resolution mass spectrometry data for aminoborane (B14716983) analogues, confirming their elemental composition.

X-ray Diffraction Analysis for Solid-State Structural Elucidation

If a suitable single crystal of this compound were obtained, X-ray analysis would unambiguously determine its molecular geometry. Key structural parameters that would be elucidated include:

The geometry at the boron center (e.g., trigonal planar for a tricoordinate species or tetrahedral for a tetracoordinate adduct).

Precise bond lengths for B-Cl, B-N, B-C, N-C, and C-C bonds.

Bond angles around the central boron and nitrogen atoms, such as C-B-N and C-N-C.

The conformation of the ethyl group relative to the B-N core.

This level of detail is crucial for understanding the steric and electronic interactions within the molecule and for correlating its structure with its observed spectroscopic properties and chemical reactivity.

| Bond Type | Expected Bond Length (Å) | Notes |

| B-Cl | ~1.75 - 1.85 | Dependent on boron coordination. |

| B-N | ~1.40 - 1.60 | Shorter for tricoordinate (double bond character), longer for tetracoordinate. |

| B-C | ~1.55 - 1.60 | Typical single bond length. |

| N-C | ~1.47 | Typical single bond length in amines. |

This table lists expected bond lengths for the key covalent bonds in this compound, based on typical values from crystallographic studies of related organoboron and organic compounds.

Computational and Theoretical Investigations of Chloro Dimethylamino Ethylborane

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the intrinsic properties of Chloro(dimethylamino)ethylborane, focusing on its electron distribution, the nature of its chemical bonds, and its geometric structure. mdpi.com These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction, from which various properties can be derived. northwestern.edu

Density Functional Theory (DFT) Calculations for Geometry and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying organoboron compounds. nih.govcmu.edu DFT methods are used to determine the optimized ground-state geometry, vibrational frequencies, and a suite of electronic properties by calculating the electron density rather than the full wavefunction. nih.gov

For a molecule like this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. A study on the related compound 2-(dimethylamino)ethyl chloride utilized various DFT functionals, including B3LYP, MPW1PW91, and PBEPBE, with different basis sets to examine its structure and reactivity. researchgate.net Similar calculations for this compound would elucidate the geometry around the boron center and the influence of the dimethylamino and ethyl groups.

Electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. scispace.com A smaller gap generally suggests higher reactivity. Furthermore, DFT can map the electrostatic potential to understand regions of positive and negative charge, identifying electrophilic and nucleophilic sites within the molecule.

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound from a Hypothetical DFT Calculation (B3LYP/6-31G(d,p))

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| B-Cl | 1.85 |

| B-N | 1.42 |

| B-C | 1.58 |

| C-C | 1.54 |

| **Bond Angles (°) ** | |

| Cl-B-N | 118.5 |

| Cl-B-C | 120.0 |

| N-B-C | 121.5 |

| Electronic Properties | |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | -0.5 |

| HOMO-LUMO Gap (eV) | 6.7 |

| Dipole Moment (Debye) | 3.1 |

Note: The data in this table is hypothetical and serves as an illustration of the typical output from a DFT calculation for this molecule.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. northwestern.edu These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, often referred to as "gold standard" benchmarks in computational chemistry. nih.gov

While more computationally demanding than DFT, ab initio methods are invaluable for obtaining precise energetic and structural data. For this compound, these calculations could be used to:

Refine Geometric Structures: Provide bond lengths and angles with very high precision.

Calculate Accurate Bond Dissociation Energies: Determine the strength of the B-Cl, B-N, and B-C bonds.

Predict Spectroscopic Properties: Accurately compute vibrational frequencies to aid in the interpretation of experimental infrared (IR) and Raman spectra.

The application of such high-level methods ensures a deeper and more reliable understanding of the molecule's fundamental chemical characteristics. nih.gov

Molecular Dynamics Simulations for Conformational and Solvent Effects

While quantum chemical calculations typically focus on static, gas-phase molecules at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. nih.govbiorxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and predict macroscopic properties. mdpi.com

For this compound, MD simulations can be employed to:

Explore Conformational Landscapes: The ethyl and dimethylamino groups can rotate around the B-C and B-N bonds, respectively. MD simulations can identify the most stable conformations (rotamers) and the energy barriers between them. nih.gov

Analyze Solvent Effects: The behavior and reactivity of a molecule can be significantly altered by the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules, revealing how the solvent influences its structure, stability, and dynamics. nsf.gov This is achieved by calculating properties like the solvent-accessible surface area (SASA) and radial distribution functions. nsf.gov

These simulations provide a bridge between the theoretical properties of a single molecule and its behavior in a realistic chemical environment. biorxiv.org

Mechanistic Computational Studies of Reactions Involving Chloro(amino)boranes

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. princeton.edu By modeling the potential energy surface of a reaction, researchers can identify the pathways, intermediate structures, and transition states involved, providing a detailed picture of how reactants are converted into products. rsc.org

Elucidation of Reaction Pathways and Transition States

For reactions involving chloro(amino)boranes, computational methods can map out the entire reaction coordinate. This involves locating the minimum energy path from reactants to products and identifying all stationary points along this path, including intermediates and, most importantly, transition states (TS). The transition state is the highest energy point along the reaction pathway and its structure reveals the critical geometry that molecules must adopt for a reaction to occur.

A computational study on the gas-phase elimination of HCl from the similar compound 2-(dimethylamino)ethyl chloride identified a four-centered cyclic transition state involving the chlorine, two carbon atoms, and a hydrogen atom. researchgate.net For a reaction involving this compound, such as hydrolysis or substitution, computational chemists would similarly search for the relevant transition state structures to understand the precise atomic motions involved in bond-breaking and bond-forming steps. nih.govresearchgate.net

Calculation of Activation Barriers and Reaction Energetics

Once the reactants, products, and transition states have been located and their energies calculated, the key energetic parameters of the reaction can be determined. acs.org The activation barrier (or activation energy, Ea) is the energy difference between the reactants and the transition state. researchgate.net A high activation barrier corresponds to a slow reaction, while a low barrier indicates a faster reaction.

Computational studies can provide quantitative predictions of these barriers. For example, in the study of 2-(dimethylamino)ethyl chloride elimination, DFT calculations were used to compute the activation energy and Arrhenius parameters, which were then compared to experimental values. researchgate.net Similar calculations for reactions of this compound would allow for the prediction of reaction rates and the exploration of how substituents or catalysts might alter the activation barriers. researchgate.netnist.gov

Table 2: Hypothetical Calculated Energetics for a Substitution Reaction of this compound

| Parameter | Value (kJ/mol) |

| Energy of Reactants | 0.0 (Reference) |

| Energy of Transition State | +85.2 |

| Energy of Products | -25.5 |

| Activation Energy (Ea) | +85.2 |

| Enthalpy of Reaction (ΔH) | -25.5 |

Note: The data in this table is hypothetical and illustrates the kind of energetic information obtained from mechanistic computational studies.

Prediction of Lewis Acidity and Basicity using Computational Models

Computational models have become indispensable tools for predicting and understanding the Lewis acidity and basicity of boranes, including this compound. The Lewis acidity at the boron center is intricately linked to the electronic properties of its substituents. In this compound, the electronegative chlorine atom and the π-donating dimethylamino group have opposing effects on the electron density of the boron atom. Computational chemistry provides a quantitative framework to unravel these competing influences.

Density Functional Theory (DFT) is a commonly employed method for these predictions. The Lewis acidity of a borane (B79455) can be quantified by calculating its affinity for a reference Lewis base. Commonly used metrics include Fluoride Ion Affinity (FIA) and Ammonia (B1221849) Affinity (AA). nih.govresearchgate.net These values are calculated as the negative of the Gibbs free energy or enthalpy change for the adduct formation reaction between the borane and the reference base (e.g., F⁻ or NH₃). A higher affinity value indicates a stronger Lewis acid.

For aminoboranes, the degree of π-bonding between the nitrogen and boron atoms significantly modulates the Lewis acidity. rsc.org The lone pair of electrons on the nitrogen atom can be donated into the vacant p-orbital of the boron atom, reducing its electrophilicity. Computational studies on related aminoboranes have shown that the geometry around the boron atom, particularly the planarity, is indicative of the extent of B-N π-bonding. rsc.org

Quantum chemical calculations can elucidate the electronic structure and origins of Lewis acidity in aminoboranes. chemrxiv.orgrsc.org Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) energy is another, albeit less direct, method to estimate Lewis acidity; a lower LUMO energy generally corresponds to a stronger Lewis acid. nih.gov However, for a more accurate and unified evaluation across different classes of boranes, affinity-based methods like AA are often preferred. nih.gov

While specific computational data for this compound is not abundant in the cited literature, the principles derived from studies on analogous systems can be applied. For instance, calculations on dichlorodimethylaminoborane (Cl₂B-NMe₂) provide insights into the interplay of chloro and amino substituents. researchgate.net The table below illustrates typical computational data that can be generated for aminoboranes to predict their Lewis acidity.

| Compound | Computational Method | Calculated Lewis Acidity Metric | Value (kcal/mol) |

|---|---|---|---|

| Generic Dihalo(amino)borane | DFT (B3LYP/6-311+G(d,p)) | Ammonia Affinity (AA) | -25.0 to -35.0 |

| Generic Dialkyl(amino)borane | DFT (B3LYP/6-311+G(d,p)) | Ammonia Affinity (AA) | -15.0 to -25.0 |

| Borane (BH₃) | DFT (B3LYP/6-311+G(d,p)) | Ammonia Affinity (AA) | -30.7 |

Development of Computational Protocols for Borane Chemistry

The unique electronic nature of boron compounds necessitates the development and validation of specialized computational protocols to accurately model their structure, reactivity, and spectroscopic properties. These protocols are crucial for complementing experimental studies and providing deeper mechanistic insights.

A key area in the development of computational protocols for borane chemistry is the accurate prediction of Nuclear Magnetic Resonance (NMR) parameters, particularly ¹¹B chemical shifts. acs.org DFT, in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, has proven to be a powerful tool for this purpose. acs.org The development of a reliable protocol involves several steps:

Selection of a suitable functional and basis set: Various DFT functionals (e.g., B3LYP, ωB97XD) and basis sets (e.g., 6-311+G(d,p), aug-cc-pVDZ) are benchmarked against a database of compounds with experimentally determined ¹¹B NMR chemical shifts. acs.orgresearchgate.net

Inclusion of solvent effects: Solvation models, such as the Polarizable Continuum Model (PCM), are often incorporated to mimic the experimental conditions, as solvent can influence chemical shifts. acs.org

Linear regression analysis: A linear regression is performed between the computationally calculated isotropic shielding constants and the experimental chemical shifts. This scaling corrects for systematic errors in the computational method. acs.org

These established protocols can then be applied to predict the ¹¹B NMR chemical shift of new or uncharacterized boranes like this compound, aiding in their structural elucidation.

Beyond NMR predictions, computational protocols are vital for studying the nature of chemical bonds in boranes, such as the B-N bond in aminoboranes. researchgate.netacs.org DFT calculations are used to determine bond lengths, bond orders, and vibrational frequencies. rsc.orgnih.gov For instance, a strong correlation has been found between the calculated B-N bond length and its stretching frequency. acs.org These computational data provide quantitative measures of the degree of π-character in the B-N bond, which is fundamental to understanding the compound's reactivity.

Furthermore, computational protocols are developed to investigate reaction mechanisms involving boranes. tuengr.comresearchgate.net By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate activation energies. This is particularly useful in areas like borane-catalyzed reactions, where understanding the mechanistic pathway is key to optimizing the reaction conditions. The choice of computational level of theory is critical, and methods are often validated against experimental kinetic data when available.

The continuous development of these computational protocols, driven by advances in theory and computing power, enhances their predictive accuracy and expands their applicability, providing ever more powerful tools for the study of borane chemistry. chemrxiv.org

Academic Research Applications of Chloro Dimethylamino Ethylborane in Organic Synthesis

Chloro(dimethylamino)ethylborane as a Reagent in Organic Transformations

There is a lack of specific, publicly available academic research detailing the use of this compound as a reagent in organic transformations. While the reactivity of the broader class of aminoboranes is well-established, with applications in reductions, amidations, and as precursors to other boron species, dedicated studies on the unique reactivity profile of this compound are not readily found in scientific databases. The influence of the combination of a chloro, a dimethylamino, and an ethyl group on the boron center on its behavior as a reagent has not been the subject of detailed investigation in the available literature.

Catalytic Applications of Boron Species in Organic Reactions

While boron compounds are widely used as catalysts in organic chemistry, there is no specific information available on the catalytic applications of this compound.

Lewis Acid Catalysis in Carbonyl Chemistry

The utility of boranes as Lewis acids for the activation of carbonyl groups is a fundamental concept in organic synthesis. However, no specific studies detailing the application of this compound as a Lewis acid catalyst in carbonyl chemistry have been identified in the public domain. Research in this area tends to focus on other, more common boron-based Lewis acids.

Borylation Reactions and Hydroboration Processes

Hydroboration and borylation reactions are cornerstone methodologies in organic synthesis, enabling the formation of carbon-boron bonds. There is, however, no specific academic literature available that describes the use of this compound as a reagent or catalyst in these processes. The research literature on hydroboration extensively covers a wide range of borane (B79455) reagents, but does not include this specific compound.

Regioselective and Stereoselective Synthetic Methodologies

The development of reagents and catalysts that control the regiochemistry and stereochemistry of chemical reactions is a major focus of modern organic synthesis. Nevertheless, there are no documented instances in the available academic literature of this compound being employed to achieve regioselective or stereoselective outcomes in synthetic methodologies.

Utilization in the Preparation of Complex Organic Molecules

The synthesis of complex organic molecules, such as natural products, often requires a diverse toolbox of chemical reagents. A thorough search of the academic literature has not yielded any examples of this compound being used in the synthesis of complex organic molecules.

Future Directions and Emerging Research Avenues

Design and Synthesis of Chiral Chloro(amino)organoboranes for Asymmetric Catalysis

The development of new chiral catalysts is a cornerstone of modern organic synthesis, enabling the selective production of single enantiomers of therapeutic agents and other valuable molecules. While the use of chiral oxazaborolidines in asymmetric reductions is well-established, the design of novel chiral chloro(amino)organoboranes presents a promising frontier for asymmetric catalysis.

Future research will likely focus on the synthesis of chloro(amino)organoboranes bearing sophisticated chiral scaffolds. These scaffolds could be derived from readily available chiral pool materials like amino acids or terpenes. The synthetic strategy often involves the reaction of a chiral ligand with a suitable boron source. For instance, chiral aminoalcohols are known to react with borane (B79455) sources to form intermediates that can be further functionalized. nih.gov The direct attachment of the boron atom to the chiral backbone is anticipated to enhance enantioselectivity in catalytic transformations. york.ac.uk

A key challenge lies in creating conformationally rigid structures to maximize stereochemical control. The introduction of bulky substituents or the incorporation of the boron atom into a heterocyclic ring system are common strategies to achieve this. The synthesis of axially chiral boron compounds is also an emerging area of interest. mdpi.com The development of methods for the enantioselective synthesis of α-chloro aldehydes, which can be converted to other chiral building blocks, highlights the potential of organocatalysis in generating chiral precursors for such catalysts. organic-chemistry.org

The ultimate goal is to develop a toolbox of chiral chloro(amino)organoborane catalysts with tunable steric and electronic properties. This would allow for the fine-tuning of the catalyst to a specific transformation, leading to high yields and enantioselectivities for a broad range of substrates.

Integration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the rational design of new ones. The integration of advanced spectroscopic techniques for the in situ monitoring of reactions involving chloro(dimethylamino)ethylborane and its analogues will be instrumental in elucidating reaction pathways, identifying transient intermediates, and quantifying reaction kinetics.

Several powerful techniques are available for real-time reaction analysis: spectroscopyonline.com

Infrared (IR) Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational frequencies. youtube.com For reactions involving this compound, changes in the B-Cl, B-N, and B-C stretching frequencies would provide valuable mechanistic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy, particularly using nuclei such as ¹H, ¹¹B, and ¹³C, can provide detailed structural information about species present in the reaction mixture. researchgate.net ¹¹B NMR is especially valuable for studying the coordination environment of the boron atom. orientjchem.org Diffusion-Ordered Spectroscopy (DOSY) NMR can be used to study the formation of catalyst-substrate complexes. nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly well-suited for monitoring reactions in non-polar solvents and for observing symmetric vibrations. nih.gov It can be used to follow the progress of reactions in real-time, even in heterogeneous systems. nih.gov

By combining data from these techniques, researchers can construct a detailed picture of the reaction mechanism. This knowledge can then be used to optimize reaction conditions, improve catalyst performance, and design more efficient synthetic routes.

Computational Design of Novel Borane-Based Reagents with Tunable Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. The application of computational methods to the design of novel borane-based reagents, including analogues of this compound, holds significant promise for accelerating the discovery of new catalysts and materials.

Density Functional Theory (DFT) is a powerful method for calculating the electronic structure and geometry of molecules. mdpi.com It can be used to:

Predict Reactivity: The Lewis acidity of boranes is a key determinant of their reactivity. Computational methods can be used to calculate the Lewis acidity of different borane structures, allowing for the in silico screening of potential reagents.

Elucidate Reaction Mechanisms: DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This information is invaluable for understanding how a reaction proceeds and for designing catalysts that lower the activation energy.

Design Novel Structures: By systematically varying the substituents on the boron atom and the amino group, computational chemists can explore a vast chemical space and identify promising new structures with desired properties. For example, the introduction of electron-withdrawing or -donating groups can be used to tune the reactivity of the borane.

The synergy between computational and experimental chemistry will be crucial for the development of the next generation of borane-based reagents. Computational predictions can guide experimental efforts, while experimental results can be used to validate and refine computational models.

Exploration of this compound Analogues in Polymer Science

The development of new polymers with tailored properties is a major focus of materials science. The dehydropolymerization of amine-boranes to produce polyaminoboranes, which are inorganic analogues of polyolefins, is an emerging area of research with significant potential. nih.gov The exploration of this compound analogues in this context could lead to the synthesis of novel polymers with unique properties.

Polyaminoboranes are typically synthesized through the catalytic dehydrogenation of amine-borane adducts. nih.gov The properties of the resulting polymer are highly dependent on the nature of the substituents on the boron and nitrogen atoms. nih.gov By incorporating functional groups into the monomer, it is possible to create polymers with specific properties, such as:

Tunable Solubility: The choice of substituents can be used to control the solubility of the polymer in different solvents.

Thermal Stability: The strength of the B-N bond in the polymer backbone contributes to its thermal stability.

Preceramic Applications: Polyaminoboranes can serve as precursors to boron nitride (BN) ceramics, which have applications in high-temperature environments.

The presence of a chloro group in the monomer could provide a handle for post-polymerization modification, allowing for the introduction of a wide range of functional groups. Furthermore, the use of chiral monomers could lead to the synthesis of stereoregular polymers with interesting chiroptical properties. Research in this area will involve the synthesis of novel chloro(amino)organoborane monomers, the development of suitable polymerization catalysts, and the characterization of the resulting polymers.

Development of Sustainable Synthetic Routes for Boron Compounds

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The development of sustainable synthetic routes for boron compounds, including this compound, is an important goal that will reduce the environmental impact of chemical manufacturing.

Key areas of focus for the development of sustainable synthetic routes include:

Use of Greener Solvents: Traditional syntheses of borane-amines often use hazardous organic solvents like tetrahydrofuran (B95107) (THF). purdue.edu The development of methods that use more environmentally benign solvents, such as water or ethyl acetate, is highly desirable. purdue.edu

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Readily Available and Less Hazardous Reagents: The use of inexpensive and readily available starting materials, such as sodium borohydride (B1222165) and sodium bicarbonate, can make the synthesis more sustainable. rsc.org The development of methods that avoid the use of highly reactive and hazardous reagents, like diborane (B8814927) gas, is also a priority. orientjchem.org

Catalytic Methods: The use of catalytic methods is inherently more sustainable than stoichiometric approaches, as a small amount of catalyst can be used to produce a large amount of product.

Recent research has demonstrated the feasibility of synthesizing amine-boranes in an open flask using readily available reagents. rsc.org The development of a novel method for the synthesis of monochloroborane–dimethyl sulphide complex from borane–dimethyl sulphide and tetrachloromethane also represents a step towards more efficient synthesis of chloroboranes. rsc.org Future work will focus on extending these principles to the synthesis of a wider range of functionalized organoboranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.